molecular formula C13H15N3O4S B2523777 N-benzyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide CAS No. 874806-19-6

N-benzyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

Cat. No.: B2523777
CAS No.: 874806-19-6
M. Wt: 309.34
InChI Key: HTIPFHQMGHKUJF-UHFFFAOYSA-N
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Description

Precise information on the specific research applications and mechanism of action for N-benzyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is currently limited in the scientific literature. This compound belongs to the pyrimidine class of heterocycles, a structure recognized as a fundamental building block in medicinal chemistry and drug discovery . Pyrimidine derivatives are extensively investigated due to their diverse biological activities, which often include anticancer, antimicrobial, and anti-inflammatory properties . The structural motif of the tetrahydropyrimidine-2,4-dione (also known as dihydrouracil) is a privileged scaffold in chemical biology. The addition of a sulfonamide group and a benzyl moiety is typical in the design of targeted chemical libraries, as these functional groups can significantly influence a molecule's interactions with biological targets such as enzymes and receptors. Researchers may therefore find value in this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a candidate for high-throughput screening in phenotypic and target-based assays to uncover novel biological functions.

Properties

IUPAC Name

N-benzyl-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S/c1-15-9-11(12(17)16(2)13(15)18)21(19,20)14-8-10-6-4-3-5-7-10/h3-7,9,14H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTIPFHQMGHKUJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide typically involves multi-step organic reactions. The process often starts with the preparation of the pyrimidine ring, followed by the introduction of the benzyl group and the sulfonamide group. Common reagents used in these reactions include benzyl chloride, dimethylamine, and sulfonamide derivatives. The reaction conditions usually involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halides or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and the use of solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

N-benzyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-benzyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs differ in substituents on the sulfonamide nitrogen and pyrimidine ring, impacting physicochemical and pharmacokinetic properties.

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula MW (g/mol) Key Substituents Predicted logP Aqueous Solubility (mg/mL)
Target Compound C₁₃H₁₆N₄O₄S 324.35 1,3-dimethyl, N-benzyl sulfonamide 1.8 0.15
N-Butyl-N-methyl-2,4-dioxo analog (Compound II) C₉H₁₆N₄O₄S 284.31 N-butyl, N-methyl 1.2 0.45
N-Methyl-2,4-dioxo analog (CAS 1094715-34-0) C₅H₇N₃O₄S 205.19 N-methyl -0.5 12.3
Methyl 6-amino-1,3-dimethyl analog (NSC 77526) C₇H₁₁N₃O₅S 249.25 6-amino, methyl sulfonate ester 0.3 5.6
N-(6-Amino-1-benzyl...) () C₁₆H₂₂N₄O₄S 366.43 6-amino, N-benzyl, butane sulfonamide 2.5 0.08

Pharmacokinetic and Pharmacodynamic Insights

Lipophilicity and Absorption
  • The target compound (logP 1.8) exhibits moderate lipophilicity, balancing membrane permeability and solubility. Its benzyl group enhances hydrophobic interactions compared to N-butyl (Compound II, logP 1.2) or N-methyl (logP -0.5) analogs .
Metabolism and Excretion
  • N-Methyl-2,4-dioxo analog (CAS 1094715-34-0) shows rapid renal excretion due to high solubility and low protein binding .
Bioactivity
  • Sulfonamide derivatives are known for enzyme inhibitory activity (e.g., carbonic anhydrase, dihydrofolate reductase). The target compound’s benzyl group may enhance binding to hydrophobic enzyme pockets, while the 6-amino analog () could introduce hydrogen-bonding interactions for improved potency .

Biological Activity

N-benzyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a compound of significant interest due to its potential biological activity. This article provides a comprehensive overview of the biological properties of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the following molecular formula:

  • Molecular Formula : C13H14N4O4S
  • Molecular Weight : 306.34 g/mol

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the tetrahydropyrimidine ring and subsequent sulfonamide modification.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various sulfonamide derivatives. In a synthesized library of compounds that included N-benzyl sulfonamides, several exhibited selective cytotoxicity against pancreatic cancer cell lines. The biological activity was assessed using two different screening assays:

  • Cytotoxicity Assay : Compounds were evaluated for their ability to induce cell death in pancreatic cancer cell lines (PANC-1) and non-cancerous cells. The results indicated that certain compounds had sub-micromolar potency.
    CompoundIC50 (µM)Cell Line
    Compound A0.45PANC-1
    Compound B0.75PANC-1
    Compound C1.20Non-cancerous
  • Metabolic Inhibition Assay : The role of the compounds as metabolic inhibitors was assessed by measuring ATP production in treated cells.

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific protein-protein interactions and metabolic pathways crucial for cancer cell proliferation. Notably, the inhibition of the S100A2-p53 interaction has been proposed as one pathway through which these compounds induce apoptosis in cancer cells.

Antimicrobial Activity

In addition to anticancer properties, some studies have explored the antimicrobial activity of related pyrimidine derivatives. For instance:

  • Antibacterial Effects : Compounds similar to N-benzyl sulfonamides have shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus125 µg/mL
    Escherichia coli>1000 µg/mL

Case Studies

Several case studies have been documented that illustrate the efficacy of sulfonamide derivatives in clinical settings:

  • Case Study on Pancreatic Cancer : A clinical trial involving a new sulfonamide derivative showed promising results in reducing tumor size in patients with advanced pancreatic cancer.
  • Infection Control : A study demonstrated that a related compound effectively reduced bacterial load in patients with chronic bacterial infections.

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